1-Methylbutyl acetate

Beschreibung

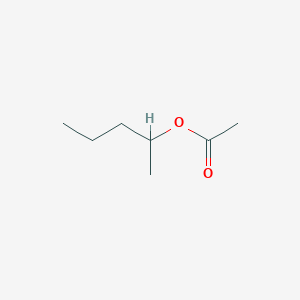

(±)-2-pentanol acetate, also known as 2-acetoxypentane, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group) (±)-2-pentanol acetate exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, (±)-2-pentanol acetate is primarily located in the cytoplasm (±)-2-pentanol acetate has a herbal and tropical taste.

Structure

3D Structure

Eigenschaften

IUPAC Name |

pentan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-5-6(2)9-7(3)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKZRWSUJHVIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2, Array | |

| Record name | SEC-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052306 | |

| Record name | 2-Pentanyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sec-amyl acetate is a colorless to yellow watery liquid with a weak odor of bananas. Floats on water. Produces irritating vapor. (USCG, 1999), Colorless liquid with a mild odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless to slightly yellow liquid; herbaceous odour, Colorless liquid with a mild odor. | |

| Record name | SEC-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Amyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-2-Pentanol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Pentyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1078/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | SEC-AMYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/455 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0032.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

271.4 °F at 760 mmHg (USCG, 1999), 130-131 °C, 121 °C, 271 °F, 249 °F | |

| Record name | SEC-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-AMYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/455 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0032.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

89 °F (USCG, 1999), 32 °C, 32 °C (89 °F) closed cup, 32 °C c.c., 89 °F | |

| Record name | SEC-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Amyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-AMYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/455 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0032.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), 0.2 g/100 g water at 20 °C, Sol in alcohol, ether, In water, 1700 ppm at 25 °C, Solubility in water: poor, insoluble in water; partially soluble in heptane and triacetin, partially soluble (in ethanol), Slight | |

| Record name | SEC-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Pentyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1078/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | sec-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0032.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.861 to 0.866 at 68 °F (USCG, 1999), 0.862 to 0.866 at 20 °C/20 °C, Relative density (water = 1): 0.86, 0.862-0.866, 0.87 | |

| Record name | SEC-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Pentyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1078/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | SEC-AMYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/455 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0032.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.5 (Air= 1), Relative vapor density (air = 1): 4.5 | |

| Record name | 2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

7 mmHg (NIOSH, 2023), 9.78 [mmHg], 7 torr at 20 °C, Vapor pressure, kPa at 20 °C: 0.93, 7 mmHg | |

| Record name | SEC-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Amyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-AMYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/455 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0032.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

626-38-0, 53496-15-4 | |

| Record name | SEC-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pentyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, sec-pentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053496154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, sec-pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanol, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylbutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sec-Pentyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B570113U4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-Pentanol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-AMYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/455 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, 2-pentyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AJ200B20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-95.44 °F (USCG, 1999), -78.5 °C, -148 °C, -95.44 °F, -109 °F | |

| Record name | SEC-AMYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8271 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PENTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-AMYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SEC-AMYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/455 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | sec-Amyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0032.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylbutyl Acetate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 1-methylbutyl acetate. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Properties and Structure

This compound, also known as sec-amyl acetate or pentan-2-yl acetate, is an organic compound classified as an ester.[1] It is a clear, colorless liquid with a characteristic fruity odor.[2] This compound is utilized as a flavoring agent and in fragrances.[3][4] All isomers of amyl acetate are highly flammable.[2]

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₂ | [1][3] |

| Molecular Weight | 130.18 g/mol | [1][3][4] |

| IUPAC Name | pentan-2-yl acetate | [1] |

| Synonyms | This compound, sec-Pentyl acetate | [1] |

| SMILES String | O(C(CCC)C)C(=O)C | [3] |

| InChI Key | GQKZRWSUJHVIPE-UHFFFAOYSA-N | [3] |

| CAS Number | 626-38-0 | [2][3] |

| Density | 0.879 g/cm³ | [1] |

| Boiling Point | 130.5 °C at 760 mmHg | [1] |

| Flash Point | 21 - 23 °C (closed cup) | [3] |

| Vapor Pressure | 9.68 mmHg at 25 °C | [1] |

| Refractive Index | 1.404 | [1] |

| Solubility | Soluble in alcohol, ether, and other organic solvents. Slowly hydrolyzes in water. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and techniques.

This compound can be synthesized via the Fischer esterification of 2-pentanol with acetic acid, using a strong acid catalyst such as sulfuric acid.[5][6]

Materials:

-

2-pentanol

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

5% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Boiling chips

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-pentanol and a molar excess of glacial acetic acid. Add a few boiling chips.[7]

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the flask while swirling.[7]

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for approximately one hour to drive the equilibrium towards the ester product.[7]

-

Cooling: After the reflux period, discontinue heating and allow the mixture to cool to room temperature.[7]

-

Work-up and Extraction: Transfer the cooled mixture to a separatory funnel. Add deionized water and shake gently to extract the unreacted alcohol and acetic acid. Allow the layers to separate and discard the lower aqueous layer.[7]

-

Neutralization: Add 5% aqueous sodium bicarbonate solution to the separatory funnel to neutralize any remaining acetic acid and the sulfuric acid catalyst. Shake the funnel, venting frequently to release the carbon dioxide gas produced. Continue adding sodium bicarbonate solution until effervescence ceases. Separate and discard the aqueous layer.[7]

-

Washing: Wash the organic layer with deionized water, separate, and discard the aqueous layer.

-

Drying: Transfer the crude ester to a clean, dry flask and add anhydrous sodium sulfate to remove any residual water.

-

Purification by Distillation: Decant the dried ester into a distillation flask. Purify the this compound by simple distillation, collecting the fraction that distills at its boiling point (approximately 130-132 °C).[7]

This protocol outlines a general method for the quantification of this compound in a sample matrix, such as a fruit juice, using a deuterated internal standard.[8][9]

Materials and Reagents:

-

This compound standard

-

This compound-d3 (internal standard)

-

Methanol or acetonitrile (solvent)

-

Sample matrix (e.g., fruit juice)

-

Helium (carrier gas)

Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Headspace solid-phase microextraction (HS-SPME) autosampler and fibers

-

Vials with PTFE/silicone septa

-

Micropipettes

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.[8]

-

Prepare a stock solution of the internal standard, this compound-d3 (e.g., 100 µg/mL), in the same solvent.[9]

-

Create a series of calibration standards by spiking a blank matrix with varying concentrations of the this compound stock solution and a constant concentration of the internal standard stock solution.[8]

-

-

Sample Preparation:

-

HS-SPME Procedure:

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot GC inlet.[9]

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).[9]

-

Use a temperature program to elute the compounds, for instance, starting at 40°C and ramping up to 250°C.[9]

-

Operate the mass spectrometer in electron ionization (EI) mode.[9]

-

-

Data Analysis:

-

Integrate the peak areas for the characteristic ions of this compound and its deuterated internal standard.[9]

-

Calculate the ratio of the analyte peak area to the internal standard peak area.[9]

-

Construct a calibration curve by plotting this ratio against the concentration of the standards.[9]

-

Determine the concentration of this compound in the samples from the calibration curve.

-

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Fischer Esterification of 2-Pentanol and Acetic Acid.

Caption: Workflow for the Synthesis and Purification of this compound.

Caption: Workflow for GC-MS Analysis of this compound.

References

- 1. This compound | 53496-15-4 [chemnet.com]

- 2. This compound | 626-38-0 [chemicalbook.com]

- 3. This compound ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Methylbutyl Acetate | C7H14O2 | CID 12209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. i3awards.org.au [i3awards.org.au]

- 6. Synthesis of Isopentyl Acetate (Banana Oil) | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. cerritos.edu [cerritos.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to sec-Amyl Acetate

This technical guide provides a comprehensive overview of sec-amyl acetate, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis, applications, and detailed safety and handling protocols.

Chemical Identification

sec-Amyl acetate is an organic compound classified as an ester.[1] It is a colorless liquid with a mild, banana-like odor.[1][2][3] This compound is formed through the esterification of sec-amyl alcohol (2-pentanol) with acetic acid.[1]

Table 1: Chemical Identifiers for sec-Amyl Acetate

| Identifier | Value |

| CAS Number | 626-38-0[1][2][4][5][6][7][8] |

| Preferred IUPAC Name | Pentan-2-yl acetate[1][3] |

| Synonyms | 1-Methylbutyl acetate, 2-Pentanol acetate, 2-Pentyl ester of acetic acid, Acetic acid, 2-pentyl ester[1][2][4][5][6][7][9] |

| Molecular Formula | C₇H₁₄O₂[2][6] |

| InChI | InChI=1S/C7H14O2/c1-4-5-6(2)9-7(3)8/h6H,4-5H2,1-3H3[1][3] |

| SMILES | CCCC(C)OC(C)=O[1][3] |

| RTECS Number | AJ2100000[4][7] |

| DOT ID | 1104[4][7] |

Physicochemical Properties

The physical and chemical properties of sec-amyl acetate are critical for its application as a solvent and in other chemical processes. It is a flammable liquid and is slightly soluble in water.[10]

Table 2: Physicochemical Data for sec-Amyl Acetate

| Property | Value |

| Molecular Weight | 130.18 g/mol [10] |

| Appearance | Colorless liquid[1][2] |

| Odor | Mild, like bananas[1][3] |

| Boiling Point | 133 °C (271.4 °F) at 760 mmHg[10] |

| Melting Point | -70.8 °C (-95.4 °F)[1][10] |

| Density | 0.861 to 0.866 g/mL at 20 °C (68 °F)[10] |

| Vapor Pressure | 7 mmHg at 20 °C[1][10] |

| Flash Point | 32 °C (89 °F)[1][10] |

| Autoignition Temperature | 380 °C (716 °F)[1] |

| Solubility in Water | Slight[10] |

| Explosive Limits | 1% (Lower), 7.5% (Upper)[1][10] |

Synthesis and Reaction Pathway

sec-Amyl acetate is synthesized via the Fischer esterification of 2-pentanol (sec-amyl alcohol) and acetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The process involves the protonation of the acetic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

Caption: Synthesis of sec-Amyl Acetate via Fischer Esterification.

Applications in Research and Development

The primary application of sec-amyl acetate is as a solvent. Its properties make it suitable for a range of materials relevant to research and industrial processes.

-

Solvent: It is used as a solvent for nitrocellulose, ethyl cellulose, various cements, lacquers, and leather finishes.[3]

-

Formulation Component: It is found in nail enamels, plastic wood, textile sizing, and printing compounds.[3]

-

Chemical Intermediate: While not a primary role, its ester functionality allows it to be a starting material for transesterification reactions or hydrolysis back to its constituent alcohol and acid.

For drug development professionals, its utility lies primarily in formulation and purification processes where a solvent with its specific polarity and evaporation rate is required.

Safety and Handling

sec-Amyl acetate is a flammable liquid and poses several health hazards upon exposure.[9][10] Proper handling and personal protective equipment (PPE) are mandatory.

Table 3: Occupational Exposure Limits

| Organization | Limit Type | Value |

| OSHA PEL | TWA (8-hour) | 125 ppm (650 mg/m³)[2] |

| NIOSH REL | TWA (up to 10-hour) | 125 ppm (650 mg/m³)[2] |

| ACGIH TLV | TWA (8-hour) | 50 ppm (266 mg/m³)[2] |

| ACGIH TLV | STEL (15-minute) | 100 ppm (532 mg/m³)[2] |

| NIOSH IDLH | Immediately Dangerous to Life or Health | 1000 ppm[2][5] |

Health Hazards:

-

Inhalation: Vapors can irritate the respiratory tract, and high concentrations may cause central nervous system depression, leading to dizziness, headache, and drowsiness.[7][9][11]

-

Skin Contact: May cause irritation and defatting of the skin, leading to dryness or cracking.[9]

-

Eye Contact: Causes irritation, redness, and pain.[9]

-

Ingestion: May cause gastrointestinal irritation.[11]

Fire Hazards:

-

Flammability: sec-Amyl acetate is a flammable liquid with a flash point of 32°C.[9] Vapors can form explosive mixtures with air.[9]

-

Extinguishing Media: Use alcohol-resistant foam, powder, or carbon dioxide. Water may be ineffective.[9][10]

-

Incompatibilities: Reacts with strong oxidizers, nitrates, alkalis, and acids.[7][10]

References

- 1. sec-Amyl acetate - Wikipedia [en.wikipedia.org]

- 2. osha.gov [osha.gov]

- 3. 2-Pentyl acetate | C7H14O2 | CID 12278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - sec-Amyl acetate [cdc.gov]

- 5. sec-Amyl Acetate - Moldex [moldex.com]

- 6. pschemicals.com [pschemicals.com]

- 7. restoredcdc.org [restoredcdc.org]

- 8. sec-Amyl acetate - Hazardous Agents | Haz-Map [haz-map.com]

- 9. ICSC 0219 - sec-AMYL ACETATE [inchem.org]

- 10. SEC-AMYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

Spectroscopic Profile of Pentan-2-yl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for pentan-2-yl acetate, a common organic ester. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This information is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectral data for pentan-2-yl acetate is summarized in the tables below, providing a clear and concise reference for its structural features.

¹H NMR Spectral Data

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data for Pentan-2-yl Acetate (90 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.87 | p | 1H | 6.3 | H-2 |

| 2.04 | s | 3H | - | H-b |

| 1.51 | m | 2H | - | H-3 |

| 1.28 | m | 2H | - | H-4 |

| 1.20 | d | 3H | 6.3 | H-1 |

| 0.89 | t | 3H | 7.2 | H-5 |

Data sourced from the Spectral Database for Organic Compounds (SDBS)

¹³C NMR Spectral Data

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for Pentan-2-yl Acetate (22.49 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 170.6 | C=O |

| 72.1 | C-2 |

| 38.3 | C-3 |

| 21.3 | C-b |

| 19.8 | C-1 |

| 18.6 | C-4 |

| 13.8 | C-5 |

Data sourced from the Spectral Database for Organic Compounds (SDBS)

IR Spectral Data

Table 3: IR (Infrared) Spectroscopy Peak List for Pentan-2-yl Acetate (Liquid Film)

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| 2962 | 73 | C-H stretch (alkane) |

| 2936 | 79 | C-H stretch (alkane) |

| 2875 | 84 | C-H stretch (alkane) |

| 1739 | 36 | C=O stretch (ester) |

| 1466 | 84 | C-H bend (alkane) |

| 1373 | 73 | C-H bend (alkane) |

| 1245 | 41 | C-O stretch (ester) |

| 1022 | 67 | C-O stretch |

Data sourced from the Spectral Database for Organic Compounds (SDBS)

Mass Spectrometry Data

Table 4: Mass Spectrometry (MS) Data for Pentan-2-yl Acetate (Electron Ionization)

| m/z | Relative Abundance (%) | Proposed Fragment |

| 43 | 100 | [CH₃CO]⁺ |

| 70 | 50 | [C₅H₁₀]⁺ |

| 87 | 30 | [M - C₃H₇]⁺ |

| 115 | 5 | [M - CH₃]⁺ |

| 130 | 2 | [M]⁺ (Molecular Ion) |

Data sourced from the NIST WebBook[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices for the spectroscopic analysis of liquid organic compounds like pentan-2-yl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

-

Sample Preparation: Approximately 5-20 mg of pentan-2-yl acetate is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: The spectra are acquired on a 90 MHz (for ¹H) and 22.49 MHz (for ¹³C) NMR spectrometer.

-

¹H NMR Acquisition: For the proton NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The relaxation delay is set to ensure full relaxation of the protons between pulses for accurate integration.

-

¹³C NMR Acquisition: For the carbon-13 NMR spectrum, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR:

-

Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small drop of neat pentan-2-yl acetate is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electron Ionization (EI) - Mass Spectrometry:

-

Sample Introduction: A small amount of pentan-2-yl acetate is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.

Caption: Experimental workflow for the spectroscopic analysis of pentan-2-yl acetate.

References

A Technical Guide to the Physical Properties of 1-Methylbutyl Acetate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physical properties of 1-Methylbutyl acetate, also known as sec-amyl acetate. The information is compiled from various safety and chemical data sources to ensure a comprehensive and reliable reference for laboratory and research applications.

Chemical Identity

This compound is an organic compound, specifically an ester formed from the esterification of 2-pentanol (sec-amyl alcohol) and acetic acid.[1] It is a colorless liquid with a characteristic mild, fruity odor reminiscent of bananas.[1][2][3][4] It is recognized by several synonyms, including sec-amyl acetate and 2-pentyl acetate.[3][5]

Synonyms:

Quantitative Physical Properties

The boiling point and density of this compound have been reported across multiple sources. The following table summarizes these values, providing clarity on the range and the conditions under which they were recorded.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 121 °C (249.8 °F) | Standard Pressure | Wikipedia[1] |

| 249 °F (120.6 °C) | Not Specified | NIOSH[3] | |

| 130-131 °C | Not Specified | Guidechem[7] | |

| 130.5 °C | at 760 mmHg | ChemNet[6] | |

| 271 °F (132.8 °C) | Not Specified | OSHA[2] | |

| 271.4 °F (133 °C) | at 760 mmHg | NOAA[8] | |

| 134.85 °C | Not Specified | ChemicalBook[4] | |

| Density | 0.87 g/mL | at 20 °C | Wikipedia[1] |

| 0.879 g/cm³ | Not Specified | Guidechem[7], ChemNet[6] | |

| 0.8628 g/cm³ | Not Specified | ChemicalBook[4] | |

| Specific Gravity | 0.87 | Not Specified | OSHA[2], NIOSH[3] |

| 0.861 to 0.866 | at 68 °F (20 °C) | NOAA[8] |

Experimental Protocols for Property Determination

While the cited sources do not provide exhaustive experimental details for the listed values, the determination of these physical properties typically follows standardized laboratory procedures.

3.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile organic compound like this compound, this is commonly determined by distillation.

-

Apparatus: A standard distillation setup is used, consisting of a round-bottom flask, a heating mantle, a distillation head (Claisen or simple), a condenser, and a receiving flask. A calibrated thermometer is placed so that its bulb is just below the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor in equilibrium with the liquid.

-

Procedure:

-

The round-bottom flask is charged with this compound and a few boiling chips to ensure smooth boiling.

-

The liquid is heated gently.

-

As the liquid boils, the vapor rises, condenses in the condenser, and collects in the receiving flask.

-

The temperature is recorded when it stabilizes, indicating a constant boiling point. This temperature, read from the thermometer during a steady distillation, is the boiling point of the substance at the prevailing atmospheric pressure.

-

For high-precision work, the atmospheric pressure is recorded, and the boiling point is corrected to standard pressure (760 mmHg).

-

3.2. Density Determination

Density, the mass per unit volume, is a fundamental physical property. It is typically measured using a pycnometer or a digital densitometer.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.

-

Procedure (using a pycnometer):

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m1).

-

It is then filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed again to determine the mass of the liquid plus the pycnometer (m2). The mass of the liquid is (m2 - m1).

-

The procedure is repeated with a reference substance of known density, typically deionized water, at the same temperature. The mass of the water is determined (m3 - m1).

-

The volume of the pycnometer can be calculated from the mass of the water and its known density at that temperature. The density of the sample is then calculated by dividing the mass of the sample by the determined volume.

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of this compound.

Caption: Logical workflow for determining the physical properties of a chemical.

References

- 1. sec-Amyl acetate - Wikipedia [en.wikipedia.org]

- 2. SEC-AMYL ACETATE | Occupational Safety and Health Administration [osha.gov]

- 3. restoredcdc.org [restoredcdc.org]

- 4. This compound | 626-38-0 [chemicalbook.com]

- 5. 2-Pentyl acetate | C7H14O2 | CID 12278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 53496-15-4 [chemnet.com]

- 7. Page loading... [wap.guidechem.com]

- 8. SEC-AMYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Solubility of 1-Methylbutyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylbutyl acetate, also known as sec-amyl acetate, is an organic ester with the chemical formula C₇H₁₄O₂. It is a colorless liquid with a characteristic mild, banana-like odor.[1] This compound and its isomers are utilized in various industrial applications, including as solvents for lacquers, in the production of photographic film, and as flavoring agents. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in chemical synthesis, purification processes, and formulation development. This guide provides an in-depth overview of the solubility of this compound, methods for its determination, and a generalized experimental workflow.

Core Concepts in Solubility

The solubility of an ester like this compound is governed by the principle of "like dissolves like." The molecule consists of a polar ester group (-COO-) and a nonpolar alkyl chain (a five-carbon chain). The polarity of the solvent and its ability to form intermolecular interactions, such as dipole-dipole forces and London dispersion forces, with the solute will determine the extent of solubility. Generally, this compound is expected to be highly soluble in nonpolar and moderately polar organic solvents due to the dominance of its alkyl character.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively tabulated in publicly available literature. However, qualitative descriptions consistently indicate its high solubility in common organic solvents.

| Solvent | Chemical Formula | Type | Solubility of this compound | Citation |

| Water | H₂O | Polar Protic | 0.2 g / 100 g (at 20°C) | [1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [2] |

| Other Esters | RCOOR' | Polar Aprotic | Soluble | [2] |

| Glycols | CₙH₂ₙ₊₂(OH)₂ | Polar Protic | Soluble | [2] |

Note: "Soluble" indicates that the two substances form a homogeneous solution, but the precise quantitative limit has not been specified in the cited sources. For many practical applications, this compound can be considered miscible with these common organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid ester like this compound in an organic solvent. This method is based on the principle of gravimetric analysis after solvent evaporation.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., hexane, toluene, acetone, ethanol)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Drying oven

-

Nitrogen gas supply (optional, for gentle solvent evaporation)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. An "excess" means adding the solute until a separate liquid phase of the solute is observed, ensuring the solution is saturated.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker can be used for this purpose.

-

-

Sample Collection:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved phase to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear, saturated supernatant using a pre-calibrated pipette. Be cautious not to disturb the undissolved layer.

-

-

Gravimetric Analysis:

-

Tare a clean, dry beaker or evaporation dish on the analytical balance.

-

Transfer the collected aliquot of the saturated solution to the tared container and record the total mass.

-

Evaporate the solvent from the solution. This can be done in a fume hood at room temperature, or gently heated in a drying oven at a temperature well below the boiling point of this compound. A gentle stream of nitrogen gas can be used to accelerate evaporation.

-

Once the solvent has completely evaporated, what remains is the dissolved this compound.

-

Place the container with the residue in a drying oven at a moderate temperature (e.g., 50-60°C) for a short period to remove any residual solvent.

-

Allow the container to cool to room temperature in a desiccator and then weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the tare mass of the container from the final mass.

-

The mass of the solvent in the aliquot can be determined by subtracting the mass of the dissolved solute from the total mass of the aliquot.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

References

1-Methylbutyl acetate safety data sheet for laboratory use

An In-depth Technical Guide to the Safe Laboratory Use of 1-Methylbutyl Acetate

This guide provides comprehensive safety information for the handling and use of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe practices and mitigate potential hazards associated with this chemical.

Chemical Identification and Physical Properties

This compound, also known as sec-amyl acetate, is a colorless liquid with a fruity, banana-like odor.[1][2] It is primarily used as a solvent and in the formulation of flavors and fragrances. Understanding its physical and chemical properties is the first step in its safe handling.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | sec-Amyl acetate, 2-Pentyl acetate, Acetic acid, sec-pentyl ester[2][3] |

| CAS Number | 626-38-0 |

| Molecular Formula | C₇H₁₄O₂[3] |

| Molecular Weight | 130.18 g/mol |

| InChI Key | GQKZRWSUJHVIPE-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Clear, colorless liquid[1][2][4] |

| Odor | Fruity, banana-like[1] |

| Boiling Point | 130.5 °C to 142 °C[3][4] |

| Melting Point | -78 °C to -109 °F[2][4] |

| Flash Point | 21 °C to 37 °C (Highly Flammable)[3][4][5][6] |

| Density | ~0.876 g/cm³ at 25 °C |

| Vapor Pressure | 7 to 9.68 mmHg at 25 °C[2][3] |

| Vapor Density | ~4.5 (Air = 1)[7] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether[1][2][8] |

| Explosive Limits | Lower: 1.0% / Upper: 7.5%[8][9] |

Hazard Identification and Toxicology

The primary hazard associated with this compound is its flammability. It is classified as a highly flammable liquid and vapor. Vapors are heavier than air and can travel to an ignition source, causing a flashback.[5]

Table 3: GHS Hazard Classification

| Classification | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor |

| Signal Word | Danger | |

| Hazard Pictograms | GHS02 (Flame) |

| Other Hazards | EUH066 | Repeated exposure may cause skin dryness or cracking[10] |

Toxicological Profile: this compound is considered mildly toxic by inhalation and can cause irritation to the eyes, skin, and respiratory tract.[1][6]

-

Inhalation: High concentrations of vapor may lead to dizziness, drowsiness, headache, and central nervous system depression.[6][11]

-